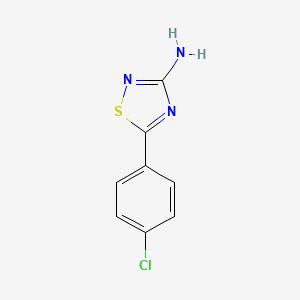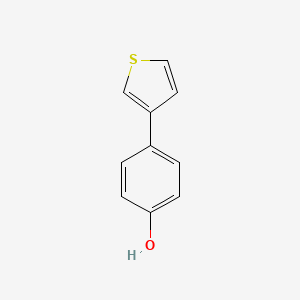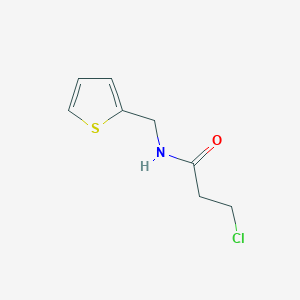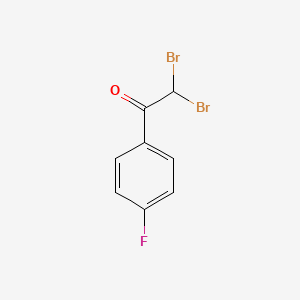
2,2-Dibromo-1-(4-fluorophenyl)ethanone
Descripción general
Descripción
“2,2-Dibromo-1-(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C8H5Br2FO . It is also known by other names such as “2,2-DIBROMO-4’-FLUOROACETOPHENONE”, “ALPHA,ALPHA-DIBROMO-4-FLUOROACETOPHENONE”, and "2,2-Dibromo-4-fluoroacetophenone" .
Molecular Structure Analysis
The molecular structure of “2,2-Dibromo-1-(4-fluorophenyl)ethanone” consists of a ketone group attached to a carbon atom, which is also attached to two bromine atoms and a 4-fluorophenyl group . The InChI string for this compound is “InChI=1S/C8H5Br2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H” and the canonical SMILES string is "C1=CC(=CC=C1C(=O)C(Br)Br)F" .Physical And Chemical Properties Analysis
“2,2-Dibromo-1-(4-fluorophenyl)ethanone” has a molecular weight of 295.93 g/mol . Other computed properties include a XLogP3 of 3.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, an exact mass of 295.86707 g/mol, a monoisotopic mass of 293.86912 g/mol, a topological polar surface area of 17.1 Ų, a heavy atom count of 12, and a complexity of 164 .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interaction
Molecular Structure Analysis : The compound demonstrates significant structural characteristics, such as planarity and specific angular orientations, which are crucial in crystallography and molecular modeling (H. Abdel‐Aziz et al., 2012).
Molecular Docking Studies : It is used in molecular docking studies to understand its interaction with biological targets. For instance, certain derivatives exhibit potential as anti-neoplastic agents, indicating their relevance in cancer research (Y. Mary et al., 2015).
Synthesis and Chemical Transformation
Synthesis of Derivatives : The compound serves as an intermediate in synthesizing various biologically active derivatives, demonstrating its versatility in organic synthesis (M. Nagamani et al., 2018).
Synthesis Methods : Research has explored different methods of synthesizing derivatives, such as sonochemical methods, highlighting its importance in advancing synthetic chemistry techniques (K. J. Jarag et al., 2011).
Biological Applications
Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for antimicrobial activities, showcasing its potential in developing new antimicrobial agents (K. S. Kumar et al., 2019).
Potential in Anti-inflammatory Medications : Some derivatives have shown significant anti-inflammatory activity, indicating its potential in creating new anti-inflammatory drugs (N. Karande & L. Rathi, 2017).
Electronic and Optical Properties
Nonlinear Optical Properties : Studies have explored its role in nonlinear optics, making it relevant in the field of photonic and electronic materials (Y. Mary et al., 2015).
Solid-State Fluorescence : It has applications in tuning solid-state fluorescence, contributing to research in material science and sensor development (Baoli Dong et al., 2012).
Miscellaneous Applications
Electrochemical Studies : Research has included the compound in electrochemical studies, indicating its utility in understanding electrochemical properties of materials (Lan‐Qin Chai et al., 2017).
Biological Activity Enhancement : It is also used in the synthesis of novel compounds aimed at enhancing biological activities, showing its application in medicinal chemistry (K. Sarac et al., 2020).
Propiedades
IUPAC Name |
2,2-dibromo-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFGHBAVJPOWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382540 | |
| Record name | 2,2-dibromo-1-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-(4-fluorophenyl)ethanone | |
CAS RN |
7542-64-5 | |
| Record name | 2,2-dibromo-1-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



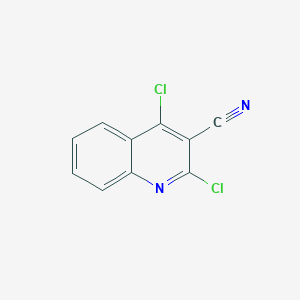
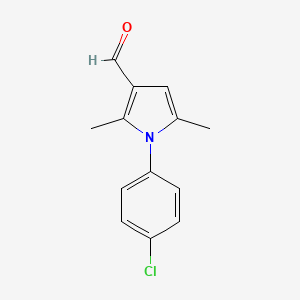
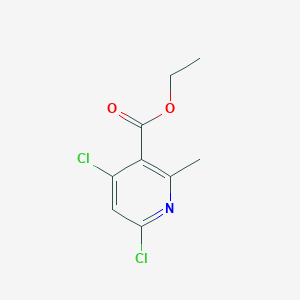
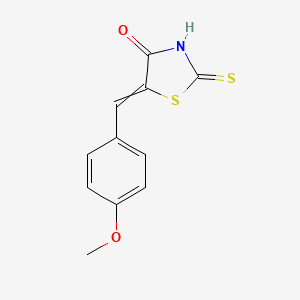
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)

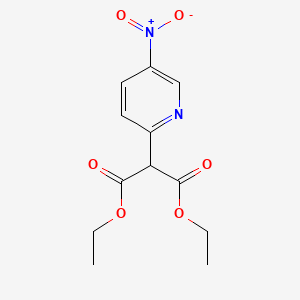
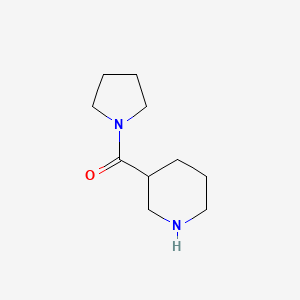
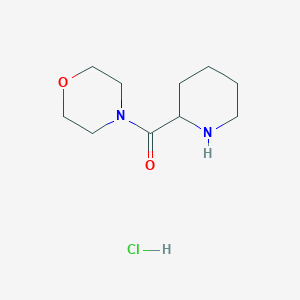
![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)
